![molecular formula C7H13NO2 B598528 (S)-2-Amino-3-cyclobutylpropanoic acid CAS No. 1201593-65-8](/img/structure/B598528.png)
(S)-2-Amino-3-cyclobutylpropanoic acid
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Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the 3D structure and molecular weight of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. For an amino acid, this could include reactions of the amino and carboxyl groups, as well as any reactions specific to the side chain .Physical And Chemical Properties Analysis
This includes properties such as solubility, melting point, boiling point, and pKa values. These properties can often be predicted based on the compound’s structure and functional groups .Scientific Research Applications
Peptide Synthesis and Modifications : The cycloaddition of azides to alkynes, including compounds like 2-azido-2-methylpropanoic acid, is significant in peptide synthesis. This process allows for the creation of 1,4-substituted [1,2,3]-triazoles in peptide backbones or side chains, which is crucial for solid-phase peptide synthesis (Tornøe, Christensen, & Meldal, 2002).
Synthesis Methods : Research has been conducted on synthesizing 3-cyclobutylpropanoic acid, which involves bromomethyl cyclobutane and diethyl malonate. This method is noted for its suitability for industrial production due to its conciseness and fewer reaction steps (Liu Xian-hua, 2010).
Medicinal Chemistry Applications : Squaric acid and its derivatives, including compounds with cyclobutane structures, are used in medicinal chemistry. They serve as non-classical bioisosteric replacements for functional groups like carboxylic acids and alpha-amino acids, and are being explored as nucleobase substitutes in nucleosides (Meijun Lu, Qing-Bin Lu, & Honek, 2017).
Biochemical Studies : Studies on 1-Amino-2,2-difluorocyclopropane-1-carboxylic acid have provided insights into its instability under physiological conditions and its role as an inhibitor of ACC deaminase, which is of interest in understanding enzymatic reactions involving cyclopropane functionalities (Cheng-hao Liu et al., 2015).
Biocatalysis in Drug Research : The biocatalysis of β-amino acids, such as S-3-amino-3-phenylpropionic acid, is significant in drug research. One study used Methylobacterium Y1-6 for the enantioselective production of S-APA, an intermediate of the drug S-dapoxetine (Yi Li et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-amino-3-cyclobutylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c8-6(7(9)10)4-5-2-1-3-5/h5-6H,1-4,8H2,(H,9,10)/t6-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGOJUDAJKUDAZ-LURJTMIESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CC(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)C[C@@H](C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679470 |
Source
|
Record name | 3-Cyclobutyl-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80679470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1201593-65-8 |
Source
|
Record name | 3-Cyclobutyl-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80679470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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